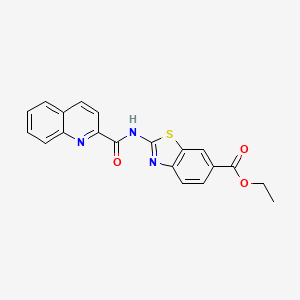

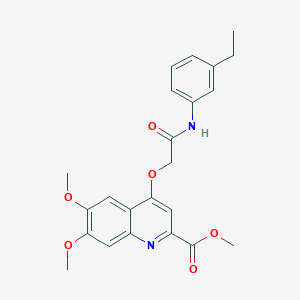

![molecular formula C11H19N B2451786 1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287274-63-7](/img/structure/B2451786.png)

1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is a derivative of bicyclo[1.1.1]pentanes (BCPs). BCPs have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and can now be accessed by an equivalent variety of methods .

Synthesis Analysis

The synthesis of 1,3-disubstituted BCPs, by forming a C–C bond, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed .Molecular Structure Analysis

Bicyclo[1.1.1]pentane itself, comprising a cyclobutyl-bridged cyclobutane, was first synthesized in 1964 . The molecule represented something of a curiosity and certainly a significant synthetic challenge .Chemical Reactions Analysis

BCPs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and BCPs, with applications including bioconjugation processes . Variation of the BCP bridgehead substituents can be challenging due to the inherent strain of the bicyclic scaffold .Future Directions

The future directions in the field of BCPs include the development of more general and practical approaches to BCPs . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . The emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors is also a new challenge and direction for the field .

properties

IUPAC Name |

1-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-12-8-10-5-11(6-10,7-10)9-3-2-4-9/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSNKTZULRPCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CC(C1)(C2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

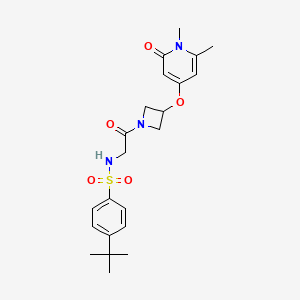

![4-(benzylthio)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2451705.png)

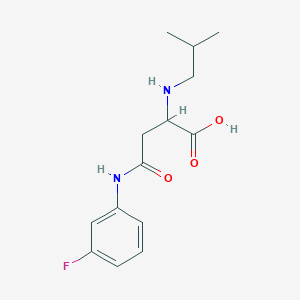

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)

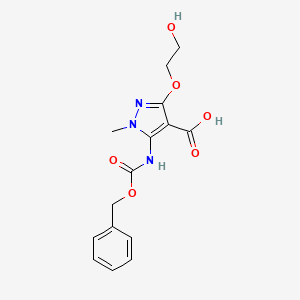

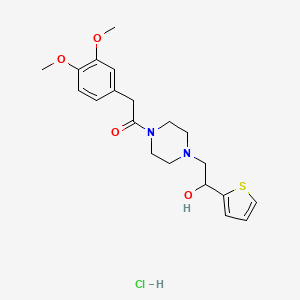

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2451712.png)

![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)

![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)